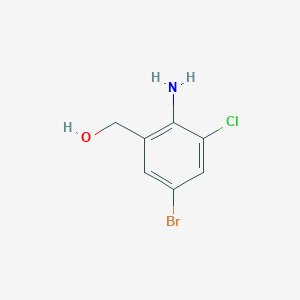

(2-Amino-5-bromo-3-chlorophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H7BrClNO |

|---|---|

Molecular Weight |

236.49 g/mol |

IUPAC Name |

(2-amino-5-bromo-3-chlorophenyl)methanol |

InChI |

InChI=1S/C7H7BrClNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2 |

InChI Key |

MBSDAQFJBIHXIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CO)N)Cl)Br |

Origin of Product |

United States |

Q & A

Q. What are the optimal synthetic routes for (2-Amino-5-bromo-3-chlorophenyl)methanol, considering functional group compatibility?

- Methodological Answer : Synthesis typically involves multi-step protection and deprotection of reactive groups. For example:

Bromination/Chlorination : Start with a substituted phenol derivative. Bromination at the 5-position can be achieved using NBS (N-bromosuccinimide) in a polar solvent (e.g., DMF) under controlled temperature (0–25°C) .

Amination : Introduce the amino group via catalytic hydrogenation of a nitro precursor or via Buchwald-Hartwig coupling for aryl halides. Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidation .

Hydroxymethylation : Use a reducing agent (e.g., NaBH₄) to reduce a carbonyl group (e.g., aldehyde or ketone) to the corresponding alcohol. Protect the amino group with a tert-butoxycarbonyl (Boc) group during this step to avoid side reactions .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect signals for the aromatic protons (δ 6.8–7.5 ppm, split due to substituents), the -NH₂ group (δ ~5.0 ppm, broad singlet), and the -CH₂OH group (δ ~4.5 ppm for -CH₂-, δ ~1.5 ppm for -OH, exchangeable).

- ¹³C NMR : Look for carbons adjacent to Br/Cl (δ 110–130 ppm) and the alcohol carbon (δ ~60–65 ppm) .

- Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ at m/z 250.98 (C₇H₇BrClNO). Confirm isotopic patterns for Br (1:1) and Cl (3:1) .

- HPLC : Use a C18 column with a methanol/water mobile phase (70:30) and UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

- Methodological Answer :

- Cross-Validation : Compare data with structurally similar compounds (e.g., (2-Amino-4-methoxyphenyl)methanol ) to identify substituent effects.

- Experimental Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., solvent purity, temperature). Use high-field NMR (≥500 MHz) to minimize signal overlap.

- Collaborative Analysis : Share raw data (e.g., crystallographic .cif files, NMR FIDs) via open-access platforms to enable peer validation .

Q. What computational methods predict the reactivity of this compound for further derivatization?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, the amino group (HOMO-rich) may undergo acylation, while the bromine (LUMO-rich) is susceptible to Suzuki coupling .

- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO or ethanol) to assess solubility and aggregation tendencies.

- Table : Predicted Reactivity Sites

| Site | Reactivity Type | Potential Reactions |

|---|---|---|

| -NH₂ | Nucleophilic | Acylation, alkylation |

| -Br | Electrophilic | Cross-coupling (Suzuki, Ullmann) |

| -CH₂OH | Oxophilic | Oxidation to aldehyde/carboxylic acid |

Q. How can SHELX programs be applied to determine the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Optimize crystal mounting to avoid disorder.

- Structure Solution :

SHELXT : Index reflections and generate initial phase models via dual-space algorithms.

SHELXL : Refine the structure using least-squares minimization. Apply anisotropic displacement parameters for Br/Cl atoms .

- Validation : Check R-factors (<5%), residual electron density (±0.3 eÅ⁻³), and Hirshfeld surface analysis for packing interactions.

Data Contradiction and Advanced Analysis

Q. What strategies address discrepancies in the biological activity data of halogenated aryl methanol derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values in enzyme assays) and perform statistical tests (e.g., ANOVA) to identify outliers.

- Structural Analogues : Compare with compounds like (3-Bromo-4-methylphenyl)methanol to isolate substituent effects.

- Dose-Response Curves : Re-test activity under standardized conditions (pH 7.4, 37°C) to control for experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.